molecular formula C20H23NO2 B5906828 N-allyl-3-(2-hydroxyphenyl)-N-(2-methylbenzyl)propanamide

N-allyl-3-(2-hydroxyphenyl)-N-(2-methylbenzyl)propanamide

Cat. No.: B5906828
M. Wt: 309.4 g/mol
InChI Key: DEKXSHLPUNVCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-(2-hydroxyphenyl)-N-(2-methylbenzyl)propanamide, commonly known as AHPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AHPP belongs to the class of compounds known as N-substituted benzamides, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of AHPP is not fully understood, but it has been suggested that the compound exerts its effects through the modulation of various signaling pathways. AHPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. AHPP has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression. The inhibition of HDAC by AHPP has been linked to its anti-cancer effects.
Biochemical and Physiological Effects:
AHPP has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. AHPP has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, AHPP has been found to exhibit antioxidant and neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of AHPP is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. AHPP has also been found to exhibit low toxicity, which is an important consideration for drug development. However, one of the limitations of AHPP is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on AHPP. One of the main areas of interest is the development of new drugs based on the structure of AHPP. Several studies have reported the synthesis of analogs of AHPP with improved biological activities. Another area of interest is the elucidation of the mechanism of action of AHPP, which may provide insights into the development of new drugs. Finally, the potential use of AHPP in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, is an area of active research.

Synthesis Methods

The synthesis of AHPP involves the reaction of 2-hydroxyacetophenone with N-allyl-N-(2-methylbenzyl)amine in the presence of acetic acid and sodium acetate. The resulting product is then treated with propionyl chloride to obtain AHPP. The synthesis of AHPP has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.

Scientific Research Applications

AHPP has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Several studies have reported the potential use of AHPP in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. AHPP has also been found to exhibit antioxidant and neuroprotective effects, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

3-(2-hydroxyphenyl)-N-[(2-methylphenyl)methyl]-N-prop-2-enylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-3-14-21(15-18-10-5-4-8-16(18)2)20(23)13-12-17-9-6-7-11-19(17)22/h3-11,22H,1,12-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKXSHLPUNVCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC=C)C(=O)CCC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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